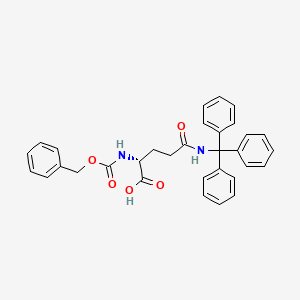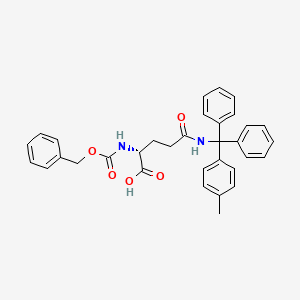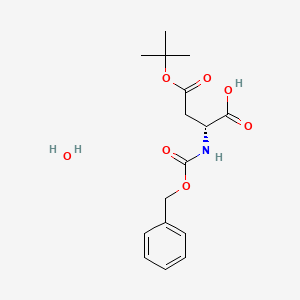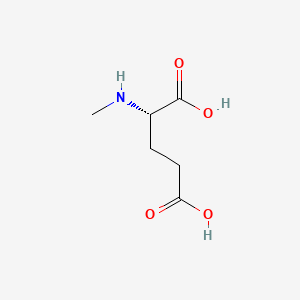
N-メチル-L-グルタミン酸
説明
N-Methyl-L-glutamic acid, also known as NMDA, is a neurotransmitter that is widely studied in the field of neuroscience. It is an important molecule that plays a crucial role in synaptic plasticity, learning, and memory. NMDA receptors are found in the central nervous system and are responsible for the excitatory transmission of nerve impulses.
科学的研究の応用
腫瘍代謝イメージングトレーサー
N-メチル-L-グルタミン酸は、N-(2-[18F]フルオロプロピオニル)-L-グルタミン酸 ([18F]FPGLU)の合成に使用されてきました {svg_1}. この化合物は、陽電子放出断層撮影 (PET) イメージングにおける腫瘍代謝イメージングトレーサーとして使用されます {svg_2}. 腫瘍に選択的に蓄積し、動物モデルで腫瘍組織を可視化するときに、高い腫瘍対背景比を提供します {svg_3}.
アルツハイマー病研究
この化合物は、アルツハイマー病のグルタミン酸仮説において重要な役割を果たします {svg_4}. グルタミン酸とその受容体、特にNMDA型は、学習や記憶などの高次脳機能に関与しています {svg_5}. グルタミン酸受容体のシグナル伝達の乱れは、アルツハイマー病を含むさまざまな神経疾患に関連しています {svg_6}.
興奮性神経伝達物質
N-メチル-L-グルタミン酸は、中枢神経系におけるカイネート、N-メチル-D-アスパラギン酸受容体 (NMDA)、キヌクリン酸受容体のアゴニストのように、一般的な興奮性神経伝達物質として機能します {svg_7}. また、細胞培養では、MEM 非必須アミノ酸溶液の成分として使用されます {svg_8}.
海洋生物におけるDMSP合成
(S)-2-(メチルアミノ)ペンタン二酸は、さまざまな海洋生物におけるジメチルスルホニオプロピオネート (DMSP)の合成に関与しています {svg_9}. DMSPは、地球規模の栄養素循環、走化性、および潜在的な気候調節において重要な役割を果たす重要な海洋抗ストレス化合物です {svg_10}.
アミノ酸修飾
ジメチルカーボネート (DMC) と酸系を用いたアミノ酸修飾の新しい効率的な方法が開発されました {svg_11}. この単純な酸アシスト法を用いて、さまざまなアミノ酸のN-メチル化、N,O-ジメチル化、およびN-ホルミル化が成功裏に達成されました {svg_12}.
生医学的用途
メチオニン (Met) は、人体にとって必須のアミノ酸であり、その化学修飾、細胞代謝、代謝産物に基づいて多様な特徴を持っています {svg_13}. Metは、その多機能性から、生医学的用途において大きな可能性を秘めています {svg_14}.
作用機序
Target of Action
N-Methyl-L-glutamic acid, also known as (S)-2-(methylamino)pentanedioic acid, is a chemical derivative of glutamic acid in which a methyl group has been added to the amino group . It primarily targets the N-methyl-D-aspartate receptor (NMDAR) , a glutamate receptor and predominantly Ca 2+ ion channel found in neurons .
Mode of Action
The N-methyl-D-aspartate receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
N-Methyl-L-glutamic acid is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Pharmacokinetics
It is known that the compound is involved in methane metabolism
Result of Action
The activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . A voltage-dependent flow of predominantly calcium (Ca 2+ ), sodium (Na + ), and potassium (K +) ions into and out of the cell is made possible by the depolarization of the cell . Ca 2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory .
Action Environment
The action of N-Methyl-L-glutamic acid is influenced by the environment within the cell. The opening and closing of the ion channel is primarily gated by ligand binding, and the current flow through the ion channel is voltage-dependent . Specifically located on the receptor, extracellular magnesium (Mg 2+) and zinc (Zn 2+) ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of ions into and out of the cell is made possible by the depolarization of the cell .
特性
IUPAC Name |
(2S)-2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101035891 | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35989-16-3 | |
| Record name | Methyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035989163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101035891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557ZPU13HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-methyl-L-glutamic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






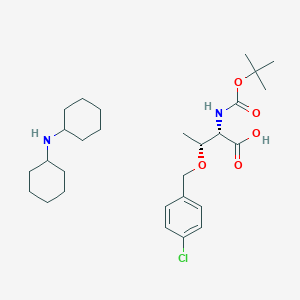
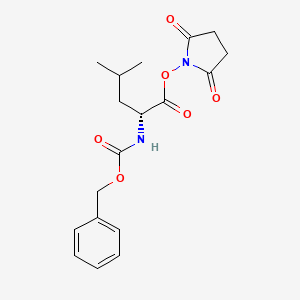
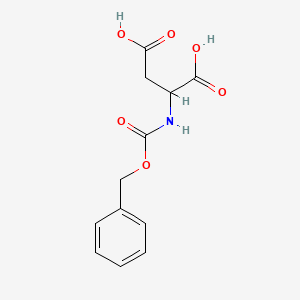
![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)
